

# Application Note: Quantification of 18-Nor-17 $\beta$ -estradiol in Environmental Samples

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## Compound of Interest

Compound Name: 18-Nor-17beta-estradiol

CAS No.: 15093-14-8

Cat. No.: B121926

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## Abstract

This comprehensive application note provides a detailed protocol for the quantification of 18-Nor-17 $\beta$ -estradiol in various environmental matrices, particularly water samples. As a significant synthetic estrogen, the presence of 18-Nor-17 $\beta$ -estradiol in the environment, even at trace levels, is of increasing concern due to its potential endocrine-disrupting effects. This guide is designed for researchers, scientists, and professionals in environmental monitoring and drug development, offering a robust methodology from sample collection to final data analysis. The protocol emphasizes a self-validating system, incorporating best practices for sample preparation using solid-phase extraction (SPE) and highly sensitive and selective analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## Introduction: The Environmental Significance of 18-Nor-17 $\beta$ -estradiol

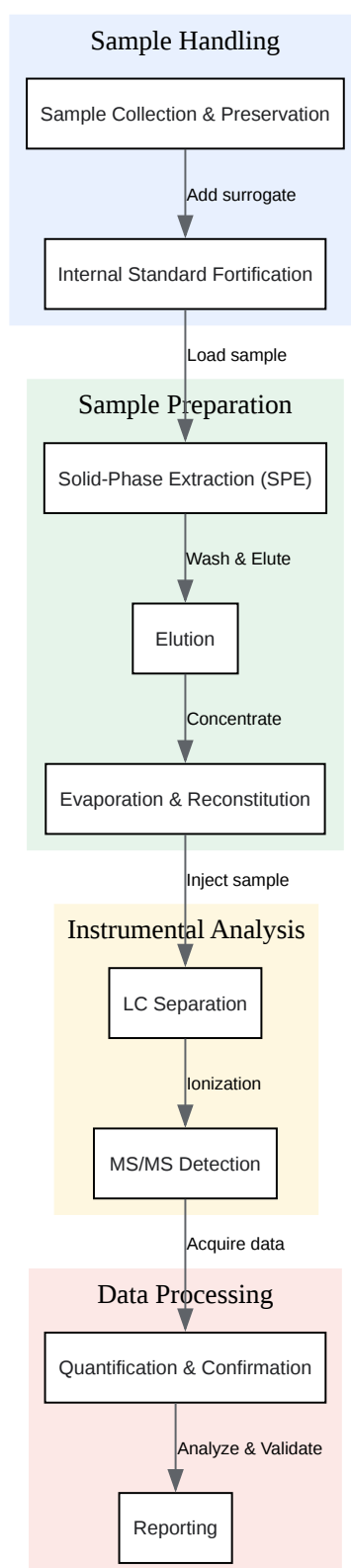
18-Nor-17 $\beta$ -estradiol is a synthetic steroid hormone, and its presence in the environment is primarily attributed to anthropogenic sources. Like other natural and synthetic estrogens, it can enter aquatic systems through the discharge of treated and untreated wastewater, as these

compounds are not always completely removed by conventional wastewater treatment processes[1][2]. The potential for endocrine disruption in wildlife, even at nanogram-per-liter concentrations, necessitates sensitive and reliable analytical methods for its detection and quantification in environmental samples[3].

The analytical challenge lies in the typically low concentrations of these compounds in complex environmental matrices, which can contain a multitude of interfering substances. Therefore, a robust analytical workflow must include efficient sample extraction and cleanup, followed by a highly selective and sensitive detection technique. This application note details a validated approach using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful combination for trace-level analysis of steroid hormones in environmental waters[4][5][6].

## Experimental Workflow Overview

The overall analytical procedure for the quantification of 18-Nor-17 $\beta$ -estradiol in environmental samples is a multi-step process designed to ensure accuracy and precision. The workflow begins with proper sample collection and preservation, followed by extraction and concentration of the analyte from the sample matrix. The purified extract is then subjected to instrumental analysis for detection and quantification. Finally, rigorous data analysis and quality control measures are applied to validate the results.



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Caption: Overall experimental workflow for the quantification of 18-Nor-17 $\beta$ -estradiol.

## Detailed Protocols

### Sample Collection and Preservation

The integrity of the analytical results begins with proper sample collection and handling.

- **Collection:** Collect water samples in amber glass bottles that have been pre-cleaned with methanol and rinsed with deionized water to minimize analyte adsorption and photodegradation.
- **Preservation:** To prevent microbial degradation of the target analyte, samples should be cooled to 4°C immediately after collection. If analysis is not performed within 48 hours, the samples should be frozen at -20°C.
- **Matrix Considerations:** This protocol is optimized for surface water and wastewater effluent. For samples with high particulate matter, filtration through a glass fiber filter (e.g., 0.7 µm) is recommended prior to extraction.

### Solid-Phase Extraction (SPE) Protocol

SPE is a critical step for isolating and concentrating 18-Nor-17β-estradiol from the aqueous matrix, thereby enhancing the sensitivity of the method.<sup>[7]</sup> The use of polymeric reversed-phase sorbents like Oasis HLB is recommended due to their high recovery for a wide range of estrogens.<sup>[8]</sup>

Materials:

- SPE cartridges (e.g., Oasis HLB, 6 cc, 200 mg)
- SPE vacuum manifold
- Methanol (HPLC grade)
- Deionized water
- Sample collection vials

Step-by-Step Protocol:

- Cartridge Conditioning:
  - Pass 5 mL of methanol through the SPE cartridge.
  - Follow with 5 mL of deionized water. Do not allow the cartridge to go dry.
- Sample Loading:
  - Load the water sample (typically 250-1000 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
- Washing:
  - After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar interferences.
  - Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
- Elution:
  - Elute the retained analytes with 2 x 4 mL of methanol into a clean collection tube.
- Evaporation and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the residue in a small, precise volume (e.g., 500 µL) of the initial mobile phase (e.g., 50:50 methanol:water).
  - Vortex the sample to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry provides the high selectivity and sensitivity required for the detection of 18-Nor-17 $\beta$ -estradiol at trace levels.[\[4\]](#)[\[9\]](#)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

#### LC Conditions (Example):

- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8  $\mu\text{m}$  particle size) is suitable for the separation of estrogens.
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in methanol
- Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
- Flow Rate: 0.3 mL/min
- Injection Volume: 10  $\mu\text{L}$

#### MS/MS Conditions (Example):

- Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for estrogens due to the presence of the phenolic hydroxyl group.<sup>[10]</sup>
- Multiple Reaction Monitoring (MRM): For quantification and confirmation, at least two MRM transitions (a quantifier and a qualifier ion) should be monitored for 18-Nor-17 $\beta$ -estradiol. The specific precursor and product ions will need to be determined by direct infusion of a standard solution.
- Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity of the target analyte.

## Method Validation and Quality Control

A thorough method validation is essential to ensure the reliability of the analytical data.<sup>[4][11]</sup>

## Key Validation Parameters:

Parameter	Description	Acceptance Criteria
Linearity	The ability of the method to produce results that are directly proportional to the concentration of the analyte.	$R^2 > 0.99$ for the calibration curve.
Limit of Detection (LOD)	The lowest concentration of an analyte that can be reliably detected.	Signal-to-noise ratio of $\geq 3$ .
Limit of Quantification (LOQ)	The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.	Signal-to-noise ratio of $\geq 10$ .
Accuracy (Recovery)	The closeness of the measured value to the true value, assessed by spiking known concentrations of the analyte into blank matrices.	Typically 70-130% recovery.
Precision	The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day).	Relative Standard Deviation (RSD) $\leq 20\%$ .

## Quality Control:

- Blanks: A method blank (an analyte-free matrix processed through the entire analytical procedure) should be included in each batch of samples to check for contamination.

- Spikes: A matrix spike (a sample fortified with a known concentration of the analyte) should be analyzed with each batch to assess matrix effects and recovery.
- Internal Standards: The use of an isotopically labeled internal standard (e.g., <sup>13</sup>C-labeled 18-Nor-17β-estradiol) is highly recommended to correct for matrix effects and variations in instrument response.

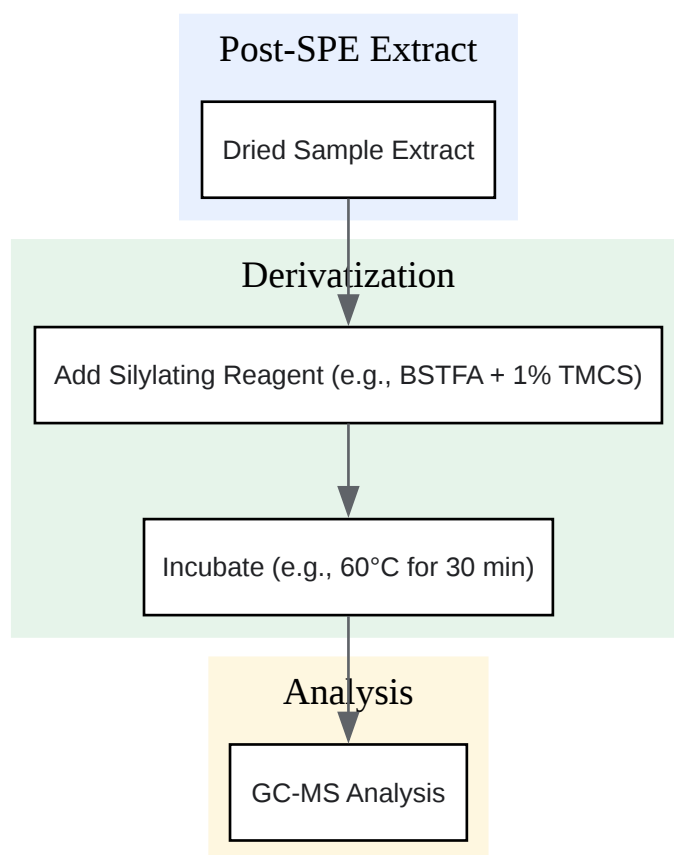
## Data Presentation: Expected Performance

The following table summarizes the expected performance characteristics of this method based on typical results for similar estrogen analyses.

Analyte	Matrix	LOD (ng/L)	LOQ (ng/L)	Recovery (%)	Precision (RSD %)
18-Nor-17β-estradiol	Surface Water	0.1 - 0.5	0.3 - 1.5	85 - 110	< 15
18-Nor-17β-estradiol	Wastewater Effluent	0.2 - 1.0	0.6 - 3.0	80 - 115	< 20

## Derivatization for GC-MS Analysis (Alternative Method)

While LC-MS/MS is the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of 18-Nor-17β-estradiol, typically requiring a derivatization step to increase the volatility and thermal stability of the analyte.<sup>[8]</sup><sup>[12]</sup> Silylation is a common derivatization technique for estrogens.<sup>[12]</sup>



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Caption: Workflow for silylation derivatization prior to GC-MS analysis.

Protocol for Silylation:

- To the dried sample extract, add 50  $\mu$ L of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
- Seal the vial and heat at 60-70°C for 30 minutes.
- Cool the sample to room temperature before injection into the GC-MS system.

This derivatization process replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, creating a more volatile and thermally stable derivative suitable for GC analysis.[12]

## Conclusion

The methodology presented in this application note provides a robust and reliable framework for the quantification of 18-Nor-17 $\beta$ -estradiol in environmental water samples. The combination of solid-phase extraction for sample preparation and LC-MS/MS for analysis offers the high sensitivity and selectivity required to meet the challenges of trace-level environmental monitoring. Adherence to the detailed protocols and rigorous quality control measures will ensure the generation of high-quality, defensible data, which is crucial for assessing the environmental impact of this and other synthetic estrogens.

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